molecular formula C12H8Cl3N3OS B12215540 5-chloro-N-(2,4-dichlorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide CAS No. 299418-09-0

5-chloro-N-(2,4-dichlorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B12215540
CAS No.: 299418-09-0
M. Wt: 348.6 g/mol
InChI Key: IVYUUJUTIOIUHU-UHFFFAOYSA-N
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Description

4-Pyrimidinecarboxamide, 5-chloro-N-(2,4-dichlorophenyl)-2-(methylthio)- is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyrimidinecarboxamide, 5-chloro-N-(2,4-dichlorophenyl)-2-(methylthio)- typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dichloroaniline and 5-chloropyrimidine-2-carboxylic acid.

    Formation of Intermediate: The starting materials undergo a series of reactions, including chlorination and methylation, to form an intermediate compound.

    Final Product Formation: The intermediate is then reacted with a thiol reagent under specific conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the reactions efficiently.

    Optimized Reaction Conditions: Employing optimized reaction conditions, such as temperature, pressure, and catalysts, to maximize yield and purity.

    Purification Processes: Implementing purification processes like crystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Pyrimidinecarboxamide, 5-chloro-N-(2,4-dichlorophenyl)-2-(methylthio)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Ammonia or amines for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

4-Pyrimidinecarboxamide, 5-chloro-N-(2,4-dichlorophenyl)-2-(methylthio)- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-Pyrimidinecarboxamide, 5-chloro-N-(2,4-dichlorophenyl)-2-(methylthio)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Pyrimidinecarboxamide, 5-chloro-N-(2,4-dichlorophenyl)-: A similar compound with a different substituent.

    4-Pyrimidinecarboxamide, 5-chloro-N-(2,4-dichlorophenyl)-2-(ethylthio)-: A compound with an ethylthio group instead of a methylthio group.

Uniqueness

4-Pyrimidinecarboxamide, 5-chloro-N-(2,4-dichlorophenyl)-2-(methylthio)- is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the methylthio group, in particular, may confer distinct properties compared to similar compounds.

Properties

CAS No.

299418-09-0

Molecular Formula

C12H8Cl3N3OS

Molecular Weight

348.6 g/mol

IUPAC Name

5-chloro-N-(2,4-dichlorophenyl)-2-methylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C12H8Cl3N3OS/c1-20-12-16-5-8(15)10(18-12)11(19)17-9-3-2-6(13)4-7(9)14/h2-5H,1H3,(H,17,19)

InChI Key

IVYUUJUTIOIUHU-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C(C(=N1)C(=O)NC2=C(C=C(C=C2)Cl)Cl)Cl

Origin of Product

United States

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